tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
CAS No.: 1414958-13-6
Cat. No.: VC2569492
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride - 1414958-13-6](/images/structure/VC2569492.png)
Specification
CAS No. | 1414958-13-6 |
---|---|
Molecular Formula | C11H21ClN2O2 |
Molecular Weight | 248.75 g/mol |
IUPAC Name | tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11;/h8H,4-7,12H2,1-3H3;1H |
Standard InChI Key | CSFXHBHICSYCIJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride belongs to the azaspiro family of compounds, characterized by its unique nitrogen-containing bicyclic system with two three-membered rings sharing a spiro carbon atom. The presence of the tert-butyl carboxylate (Boc) protecting group suggests its utility as an intermediate in organic synthesis pathways, as this group can be selectively cleaved under acidic conditions to reveal a carboxylic acid functionality .
The compound's primary amine group at position 6 provides a reactive site for further chemical transformations, making it potentially valuable in the synthesis of more complex molecules. The hydrochloride salt form typically enhances stability during storage and handling while improving solubility in polar solvents compared to the free base form.
Key Identifiers and Structural Information
The compound is unambiguously identified through multiple chemical descriptors that precisely define its structure and composition. These identifiers are essential for database searches, regulatory compliance, and scientific communication.
Table 1: Chemical Identifiers for tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
Parameter | Value |
---|---|
CAS Number | 1414958-13-6 |
Molecular Formula | C11H21ClN2O2 |
Molecular Weight | 248.75 g/mol |
IUPAC Name | tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
PubChem Compound ID | 71743591 |
Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11;/h8H,4-7,12H2,1-3H3;1H |
Standard InChIKey | CSFXHBHICSYCIJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N.Cl |
European Community (EC) Number | 850-903-6 |
The structure of this compound features several notable elements: the azaspiro[3.3]heptane core provides a rigid, three-dimensional scaffold; the tert-butyl carboxylate group functions as a protecting group for the ring nitrogen; the primary amine offers a site for further functionalization; and the hydrochloride counterion influences the compound's physical properties and handling characteristics .
Physical and Chemical Properties
Physical State and Appearance
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride typically exists as a solid at room temperature. While specific description data is limited in the available literature, compounds of this nature generally appear as white to off-white crystalline powders or solids.
The physical properties of this compound are influenced by its salt form, which typically increases water solubility compared to the free base while potentially affecting crystallinity, melting point, and hygroscopicity. The presence of the hydrochloride counterion also impacts stability, as it can protect the amino functionality from unwanted reactions, particularly oxidation .
Chemical Reactivity and Stability
The chemical reactivity of tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride is primarily determined by its functional groups: the primary amine and the Boc-protected ring nitrogen. The primary amine can participate in numerous reactions including acylation, alkylation, reductive amination, and condensation reactions, making it a versatile handle for synthetic elaboration.
The compound likely exhibits sensitivity to air, moisture, and heat, necessitating appropriate storage conditions. The Boc protecting group is stable under basic and neutral conditions but can be selectively cleaved under acidic conditions, a property that makes this compound particularly useful in multistep synthesis schemes where controlled deprotection is required .
Table 2: Predicted Physical and Chemical Properties
Property | Description |
---|---|
Physical State | Solid at room temperature |
Solubility | Likely soluble in polar solvents such as water, methanol, and DMSO due to its salt form |
Stability Concerns | Air sensitive, moisture sensitive, heat sensitive |
Key Reactivity Sites | Primary amine (nucleophilic), Boc group (acid-labile) |
Storage Recommendations | Refrigeration (0-10°C), under inert gas, protected from moisture |
Hazard Type | Classification | GHS Code | Statement |
---|---|---|---|
Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
This hazard information has been reported by industry to the European Chemicals Agency (ECHA) C&L Inventory, with 100% consensus among notifiers for these classifications .
Precautionary Measures
The compound requires specific precautionary measures to ensure safe handling and minimize risk of exposure. These precautions align with standard laboratory safety protocols for irritant chemicals:
Multiple precautionary statements apply to this compound, including P261 (avoid breathing dust/fumes/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), and several others related to response, storage, and disposal .
When working with this compound, researchers should ensure adequate ventilation, use appropriate personal protective equipment, avoid skin and eye contact, and have access to emergency response equipment in case of accidental exposure .
Structural Relationships and Comparisons
Parent Compound and Salt Forms
The free base form, tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (PubChem CID 46930560), is the parent compound of the hydrochloride salt. The primary difference between these forms is the presence of the hydrochloride counter-ion, which significantly affects solubility, stability, and handling properties .
The hydrochloride salt form typically enhances water solubility, which can be advantageous for certain applications and handling procedures. Additionally, the salt form often confers greater stability by protecting the amino functionality from oxidation and other degradation pathways .
Stereoisomers and Related Compounds
Several closely related compounds share structural similarities with tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride. One notable example is tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride, which differs in the position and stereochemistry of the amino group (position 7 with S configuration versus position 6 with unspecified stereochemistry).
Another related compound is tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1147557-97-8), which features a hydroxyl group in place of the amino group. This substitution significantly alters the compound's reactivity profile while maintaining the same core azaspiro structure .
Table 4: Comparison of Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride | 1414958-13-6 | C11H21ClN2O2 | 248.75 | Reference compound |
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride | Not specified in sources | C11H21ClN2O2 | 248.75 | Different position and stereochemistry of amino group |
tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | C11H19NO3 | 213.28 | Hydroxyl group instead of amino group |
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride | 1956355-97-7 | C11H21ClN2O2 | 248.75 | Carbamate instead of amine functionality |
These structural relationships provide valuable context for understanding the potential reactivity patterns and applications of tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride within its chemical family .
Synthesis and Preparation
Purification and Characterization
Compounds of this type are typically characterized by analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), mass spectrometry, and melting point determination. High-performance liquid chromatography (HPLC) may also be employed for purification and purity assessment .
Commercial suppliers generally provide this compound at high purity levels, often exceeding 98% as determined by GC analysis. This level of purity is essential for research applications, particularly in medicinal chemistry and pharmaceutical research settings .
Applications and Research Utility
Synthetic Utility
The presence of the Boc protecting group (tert-butyl carboxylate) makes this compound particularly valuable as a protected intermediate in multi-step synthetic sequences. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom in the ring without affecting other functional groups.
Additionally, the primary amine group provides a reactive site for various chemical transformations, including:
-
Amide bond formation through reaction with carboxylic acids or acid chlorides
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Reductive amination reactions with aldehydes or ketones
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Urea or thiourea formation through reaction with isocyanates or isothiocyanates
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Sulfonamide synthesis through reaction with sulfonyl chlorides
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Schiff base formation through condensation with carbonyl compounds
These transformation possibilities make the compound a versatile starting material for the synthesis of diverse chemical entities with potential applications in pharmaceutical research and materials science.
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